Cas no 1329171-70-1 (Methyl N-(4-acetyl-3-nitrophenyl)carbamate)

Methyl N-(4-acetyl-3-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- Methyl N-(4-acetyl-3-nitrophenyl)carbamate
- methyl 4-acetyl-3-nitrophenylcarbamate
- METHYL(4-ACETYL-3-NITROPHENYL)CARBAMATE
- SCHEMBL616096
- VT1106
- DA-32522
- CS-0444614
- 1329171-70-1
- DTXSID70735690
- METHYL (4-ACETYL-3-NITROPHENYL)CARBAMATE
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- MDL: MFCD22574213
- インチ: InChI=1S/C10H10N2O5/c1-6(13)8-4-3-7(11-10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,14)
- InChIKey: XOIUHNSDCPXIAQ-UHFFFAOYSA-N
- SMILES: CC(C1=C([N+]([O-])=O)C=C(NC(OC)=O)C=C1)=O
計算された属性
- 精确分子量: 238.05897142g/mol
- 同位素质量: 238.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 101Ų
Methyl N-(4-acetyl-3-nitrophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12153530-5g |
Methyl (4-acetyl-3-nitrophenyl)carbamate |
1329171-70-1 | 95+% | 5g |
$693 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515281-1g |
Methyl (4-acetyl-3-nitrophenyl)carbamate |
1329171-70-1 | 98% | 1g |
¥3110.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515281-250mg |
Methyl (4-acetyl-3-nitrophenyl)carbamate |
1329171-70-1 | 98% | 250mg |
¥1461.00 | 2024-08-09 |
Methyl N-(4-acetyl-3-nitrophenyl)carbamate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Methyl N-(4-acetyl-3-nitrophenyl)carbamateに関する追加情報
Comprehensive Overview of Methyl N-(4-acetyl-3-nitrophenyl)carbamate (CAS No. 1329171-70-1)
Methyl N-(4-acetyl-3-nitrophenyl)carbamate, identified by its CAS No. 1329171-70-1, is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound belongs to the carbamate family, known for their versatile reactivity and utility in synthesizing bioactive molecules. The presence of both acetyl and nitro functional groups enhances its potential as a key intermediate in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
In recent years, the demand for nitrophenyl derivatives like Methyl N-(4-acetyl-3-nitrophenyl)carbamate has surged due to their role in green chemistry and sustainable synthesis. Researchers are increasingly focusing on eco-friendly methodologies to produce such compounds, aligning with global trends toward reducing chemical waste and energy consumption. This compound’s unique structure also makes it a candidate for photocatalysis studies, a hot topic in materials science.
The synthesis of Methyl N-(4-acetyl-3-nitrophenyl)carbamate typically involves multi-step reactions, including acetylation and nitration processes. Its carbamate moiety is particularly noteworthy, as carbamates are widely used in medicinal chemistry due to their stability and bioavailability. This has led to its exploration in cancer research and neurodegenerative disease studies, where carbamate-based drugs show promising therapeutic effects.
From an industrial perspective, CAS No. 1329171-70-1 is often discussed in forums related to high-value intermediates and custom synthesis. Companies specializing in fine chemicals frequently highlight its importance in their portfolios, catering to clients in the pharmaceutical and biotechnology sectors. Its compatibility with microwave-assisted synthesis—a technique gaining traction for its efficiency—further boosts its appeal.
Analytical characterization of Methyl N-(4-acetyl-3-nitrophenyl)carbamate relies on advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure purity and consistency, critical for regulatory compliance in drug development. The compound’s nitro group also allows for facile derivatization, enabling the creation of libraries for high-throughput screening in drug discovery pipelines.
In the context of intellectual property, patents involving CAS No. 1329171-70-1 often focus on its use in prodrug formulations or targeted delivery systems. This aligns with the growing interest in precision medicine, where tailored therapeutics are designed for specific patient populations. Additionally, its potential in agrochemical innovation, such as pesticide or herbicide development, is under exploration.
Safety and handling protocols for Methyl N-(4-acetyl-3-nitrophenyl)carbamate emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under most jurisdictions, its nitroaromatic nature warrants cautious storage away from reducing agents to prevent unintended reactions.
As the scientific community continues to investigate carbamate-based compounds, Methyl N-(4-acetyl-3-nitrophenyl)carbamate remains a focal point for innovation. Its dual functionality—combining electron-withdrawing and electron-donating groups—offers a rich platform for structure-activity relationship (SAR) studies. This makes it a valuable asset for both academic and industrial research endeavors.
For those seeking CAS No. 1329171-70-1 suppliers, it is advisable to verify certifications like GMP or ISO compliance to ensure quality. The compound’s niche applications also make it a subject of interest in market reports analyzing trends in specialty chemicals and contract research organizations (CROs).
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